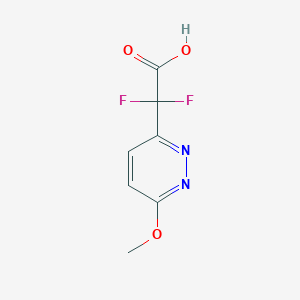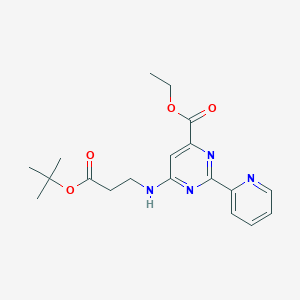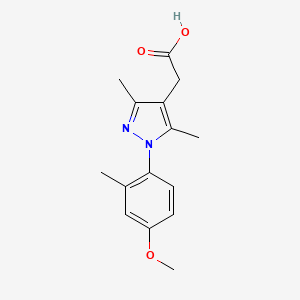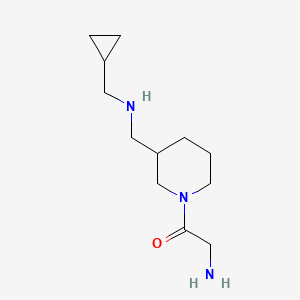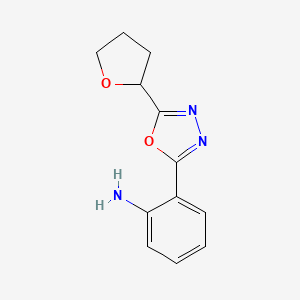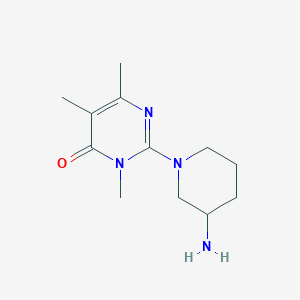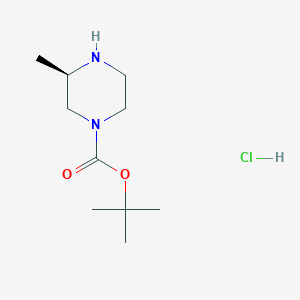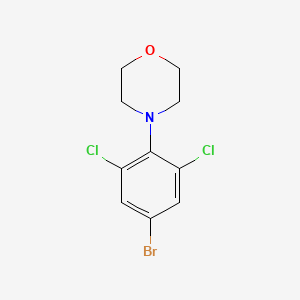![molecular formula C12H10N2O4S B11795735 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético es un compuesto heterocíclico que presenta una combinación única de porciones de furano y tiazolopirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético generalmente implica la reacción de 7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il) con derivados del ácido acético. Un método común incluye el uso de acetato de sodio anhidro y ácido acético glacial como reactivos . Las condiciones de reacción a menudo implican calentar la mezcla para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de calidad industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furano-2,3-diona.
Reducción: El compuesto se puede reducir para formar derivados de dihidrofurano.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de furano y tiazolopirimidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Se emplean reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de furano-2,3-diona, derivados de dihidrofurano y varios compuestos de tiazolopirimidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético tiene varias aplicaciones de investigación científica:
Química medicinal: Se explora su potencial como agente anticancerígeno, antiviral y antimicrobiano.
Síntesis orgánica: El compuesto sirve como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Ciencia de materiales: Se investiga su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético involucra su interacción con objetivos y vías moleculares específicas. Se cree que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede actuar como un inhibidor enzimático en las células cancerosas, interrumpiendo sus vías metabólicas y provocando la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(2-furanil)-7-[3-(4-metoxifenil)propil]-7H-pirazolo[4,3-e][1,2,4]triazolo[4,3-a]pirimidin-3-il)acético
- Derivados de 2-(bencilideno sustituido)-7-(4-fluorofenil)-5-(furan-2-il)-2H-tiazolo[3,2-a]pirimidin-3(7H)-ona
Singularidad
El ácido 2-(7-(furan-2-il)-5-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidin-3-il)acético destaca por su combinación única de porciones de furano y tiazolopirimidina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H10N2O4S |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
2-[7-(furan-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
Clave InChI |
BOEOPVPOIALPNA-UHFFFAOYSA-N |
SMILES canónico |
C1C(N2C(=O)C=C(N=C2S1)C3=CC=CO3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

